N-(3-((Ethylphenylamino)sulphonyl)-4-methylphenyl)acetamide
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Overview
Description
N-(3-((Ethylphenylamino)sulphonyl)-4-methylphenyl)acetamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound is characterized by the presence of an acetamide group linked to a sulfonamide moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3’-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of electrosynthesis has also been explored as a greener alternative for the preparation of amides, including N-(3-((Ethylphenylamino)sulphonyl)-4-methylphenyl)acetamide .
Chemical Reactions Analysis
Types of Reactions
N-(3-((Ethylphenylamino)sulphonyl)-4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic group.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfonic groups, and substituted acetamides .
Scientific Research Applications
N-(3-((Ethylphenylamino)sulphonyl)-4-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of dyes, rubber accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-((Ethylphenylamino)sulphonyl)-4-methylphenyl)acetamide involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By inhibiting DHFR, the compound disrupts the synthesis of tetrahydrofolate, leading to the inhibition of cell proliferation. This mechanism is particularly relevant in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
- Phenoxy acetamide derivatives
Uniqueness
N-(3-((Ethylphenylamino)sulphonyl)-4-methylphenyl)acetamide is unique due to its specific structural configuration, which imparts distinct biological activities. Compared to other sulfonamide derivatives, it exhibits a broader spectrum of antimicrobial and anticancer activities .
Properties
CAS No. |
85204-12-2 |
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Molecular Formula |
C17H20N2O3S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[3-[ethyl(phenyl)sulfamoyl]-4-methylphenyl]acetamide |
InChI |
InChI=1S/C17H20N2O3S/c1-4-19(16-8-6-5-7-9-16)23(21,22)17-12-15(18-14(3)20)11-10-13(17)2/h5-12H,4H2,1-3H3,(H,18,20) |
InChI Key |
GICLFFSOFUPDAL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)NC(=O)C)C |
Origin of Product |
United States |
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